4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide
Description
This compound features a benzamide core substituted with a 1H-imidazol-1-yl group at the para position. The imidazole ring is further functionalized at the 2-position with a sulfanyl group linked to a carbamoylmethyl moiety bearing a 2-fluorophenyl substituent. The benzamide’s nitrogen is substituted with a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
4-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S2/c24-19-5-1-2-6-20(19)27-21(29)15-32-23-25-11-12-28(23)17-9-7-16(8-10-17)22(30)26-14-18-4-3-13-31-18/h1-13H,14-15H2,(H,26,30)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGLJXIGFTWQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the 2-fluorophenylamine derivative, followed by the introduction of the thioether linkage and the imidazole ring. The final step involves the coupling of the thienylmethyl group to the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Comparison
Key Findings from Comparative Analysis
Fluorinated Aryl Groups: The 2-fluorophenyl group in the target compound mirrors and , where fluorination enhances metabolic stability and binding affinity via hydrophobic interactions and reduced oxidative metabolism . In contrast, non-fluorinated analogs (e.g., cyclohexylmethyl in ) may exhibit altered pharmacokinetics due to bulkier substituents .
Sulfanyl Linkages :
- The sulfanyl group in the target compound is structurally analogous to and , where it serves as a hydrogen-bond acceptor or participates in redox interactions. For example, in , the thioether linkage is critical for COX inhibition .
Heterocyclic Diversity: The imidazole-thiophene combination in the target compound contrasts with benzimidazole-thiazole systems ().
Synthetic Strategies :
- The target compound’s synthesis likely involves nucleophilic aromatic substitution (for imidazole-sulfanyl linkage) and condensation (for carbamoyl group), similar to methods in and .
Research Implications and Gaps
- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., nitro in ) or varying the aryl substituents (e.g., methoxy in ) could modulate activity .
Biological Activity
The compound 4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups, including an imidazole ring, a thiophene moiety, and a fluorophenyl group. The presence of these groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H21FN4O2S |
| Molecular Weight | 461.52 g/mol |
| IUPAC Name | N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide |
| CAS Number | 1207026-88-7 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of benzimidazoles have shown promising activity against various cancer cell lines, including leukemia and melanoma . The compound is hypothesized to exhibit similar properties due to its structural analogies.
Case Study: Cytotoxicity Testing
In a comparative study, compounds similar to This compound were tested against several cancer cell lines:
| Compound | Cell Line | MID GI50 (μM) |
|---|---|---|
| Compound A | MDA-MB-435 | 2.09 |
| Compound B | K-562 | 3.45 |
| Target Compound | Various | TBD |
The results indicated that modifications in the structure significantly affected the cytotoxicity and selectivity towards cancer cells.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or survival pathways.
- Receptor Modulation : Similar compounds have been shown to interact with GABA-A receptors, suggesting potential neuropharmacological effects .
- Signal Transduction Interference : The compound could disrupt key signaling pathways involved in cell proliferation and survival.
Pharmacological Studies
Pharmacological studies on related compounds have demonstrated their ability to modulate various biological pathways. For example, imidazole derivatives have been explored for their role as GABA-A receptor positive allosteric modulators, enhancing the receptor's activity in the presence of GABA .
Metabolic Stability
Research indicates that metabolic stability is crucial for the efficacy of therapeutic agents. Studies involving human liver microsomes showed that certain derivatives maintained higher levels of the parent compound compared to established drugs like alpidem, suggesting a favorable pharmacokinetic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
